

Spectroscopic Characterization of NPhenylphosphanimine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	N-Phenylphosphanimine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **N-Phenylphosphanimine** and its derivatives. Due to the limited availability of comprehensive data for the parent compound, this guide will focus on the well-characterized and closely related analogue, Triphenylphosphine N-phenylimine (Ph₃P=NPh), as a representative example. The principles and methodologies described herein are directly applicable to the broader class of **N-Phenylphosphanimine**s.

N-Phenylphosphanimines are a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond. These compounds, also known as phosphine imines or iminophosphoranes, are of significant interest in organic synthesis and coordination chemistry. Their detailed characterization is crucial for understanding their reactivity and for the quality control of materials in various applications, including drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of Triphenylphosphine N-phenylimine.

Table 1: ¹H and ¹³C NMR Spectral Data



Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Assignment
¹ H	7.88 - 7.08	Multiplet	Aromatic Protons (C ₆ H ₅)
13C	137.3 (d, J=12.0 Hz), 133.8 (dt, J=19.0, 24.0 Hz), 129.0 (s), 128.7 (d, J=7.0 Hz)	Various	Aromatic Carbons (C ₆ H ₅)

Note: Specific assignments for individual aromatic protons and carbons can be complex due to overlapping signals and coupling to phosphorus.

Table 2: ³¹P NMR Spectral Data

Parameter	Value
Chemical Shift (δ) in ppm	-6.2

Note: The ³¹P chemical shift is a key identifier for phosphanimines and is sensitive to the electronic environment of the phosphorus atom.

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
P=N Stretch	~1340	Strong
P-C (Aromatic) Stretch	~1110, ~995	Medium to Strong
C-H (Aromatic) Stretch	3066 - 3001	Medium
C=C (Aromatic) Stretch	1581, 1475, 1435	Medium to Strong
C-H (Aromatic) Bend (out-of- plane)	916, 852, 692	Strong

Table 4: UV-Vis Spectroscopy Data



Solvent	λmax (nm)	Molar Absorptivity (ε)	Electronic Transition
1,4-Dioxane	~260, ~270, ~280	Not Reported	$\pi \to \pi^*$ (aromatic system)

Note: The UV-Vis spectrum is dominated by the electronic transitions of the phenyl groups. The P=N bond may also contribute to the overall spectrum.

Table 5: Mass Spectrometry Data

Ionization Method	Molecular Ion (M+) m/z	Key Fragment Ions (m/z)
Electron Ionization (EI)	353.1 (calculated)	277 ([M-Ph]+), 183 ([PPh]+), 77 ([Ph]+)

Note: The fragmentation pattern provides valuable information about the molecular structure, with characteristic losses of the phenyl substituents.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be adaptable for various **N-Phenylphosphanimine** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Procedure for 31P NMR:

- Sample Preparation: Accurately weigh approximately 10-20 mg of the **N-Phenylphosphanimine** sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
- Referencing: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.[1]



- Instrument Setup:
 - Tune the probe for the 31P nucleus.
 - Set the spectral width to cover the expected chemical shift range for phosphanimines (e.g., -50 to 50 ppm).
 - Use proton decoupling to simplify the spectrum.
- Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signalto-noise ratio. The relaxation delay should be set appropriately, considering the T₁ relaxation time of the phosphorus nucleus.
- Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.

Procedure for ¹H and ¹³C NMR:

- Sample Preparation: Use the same sample prepared for ³¹P NMR.
- Instrument Setup:
 - Tune the probe for ¹H and ¹³C nuclei.
 - Set the appropriate spectral widths and acquisition parameters for each nucleus.
- Acquisition and Processing: Acquire and process the spectra as per standard procedures for organic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the P=N and P-C bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure using ATR-FTIR:



- Sample Preparation: Place a small amount of the solid N-Phenylphosphanimine sample directly onto the ATR crystal.[2]
- Background Spectrum: Record a background spectrum of the empty ATR crystal.
- Sample Spectrum: Apply pressure to ensure good contact between the sample and the
 crystal, then record the sample spectrum.[2] The instrument software will automatically ratio
 the sample spectrum to the background spectrum to generate the absorbance or
 transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands for the P=N, P-C, and other functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, primarily associated with the aromatic rings.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-400 nm) and in which the sample is soluble (e.g., cyclohexane, ethanol, or 1,4-dioxane).[3][4]
- Sample Preparation: Prepare a dilute solution of the **N-Phenylphosphanimine** in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.[4]
- Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

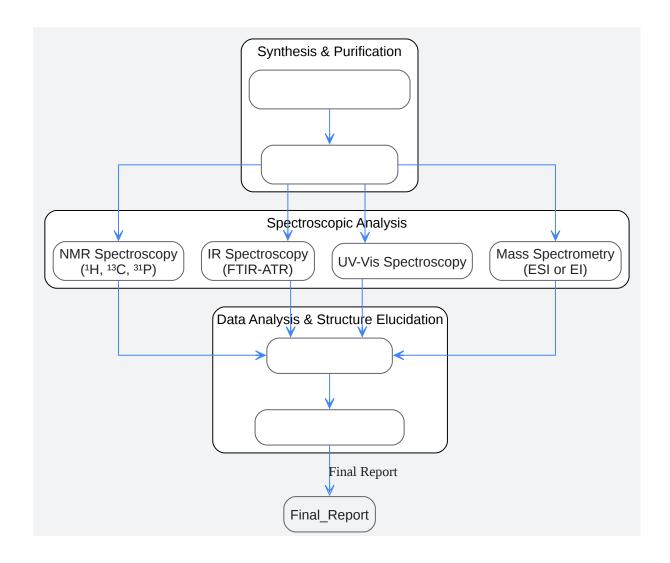
Procedure for ESI-MS:

- Sample Preparation: Prepare a dilute solution of the **N-Phenylphosphanimine** in a suitable solvent system for ESI, typically a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a small amount of an acid (e.g., formic acid) to promote protonation.[5][6]
- Instrument Setup:
 - Optimize the ESI source parameters (e.g., capillary voltage, desolvation temperature, and gas flow rates) for the analyte.[5]
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[6][7]
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic characterization process and the relationship between the spectroscopic data and the molecular structure.

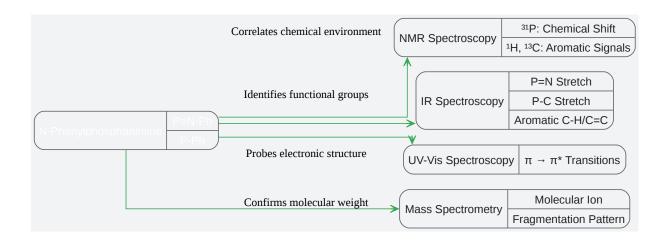




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Caption: Workflow for the synthesis and spectroscopic characterization of **N-Phenylphosphanimine**.





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Caption: Relationship between spectroscopic data and the molecular structure of **N-Phenylphosphanimine**.

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